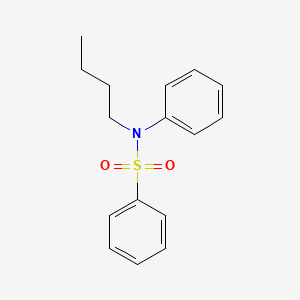

N-butyl-N-phenylbenzenesulfonamide

Description

Contextual Overview of Sulfonamide Chemistry in Academic Inquiry

The field of sulfonamide chemistry is a significant and continually evolving area of academic and industrial research. tandfonline.comresearchgate.net Sulfonamides are a class of organic compounds characterized by the presence of a sulfonamide functional group (-SO2NH-). tandfonline.comnih.gov This functional group is a key structural feature that imparts a wide range of chemical and physical properties to these molecules. nih.gov

Historically, the journey of sulfonamides began in the 1930s with the discovery of their antibacterial properties. This led to the development of the first generation of sulfa drugs, which were instrumental in treating bacterial infections before the widespread availability of penicillin. The mechanism of action for these early antibacterial sulfonamides involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. nih.gov

Beyond their initial use as antibacterial agents, the versatility of the sulfonamide group has led to the synthesis of thousands of derivatives with diverse pharmacological activities. nih.gov These include applications as diuretics, antidiabetic agents, anti-inflammatory drugs, and anticonvulsants. nih.gov In contemporary academic inquiry, research continues to explore new applications for sulfonamides, driven by their established synthetic accessibility and the tunable nature of their properties. nih.gov The ability to modify the substituents on the nitrogen and the aryl group allows for the fine-tuning of electronic and steric properties, making them valuable scaffolds in medicinal chemistry and materials science. nih.gov

Historical Trajectories and Modern Relevance of Substituted Benzenesulfonamides

Substituted benzenesulfonamides represent a significant subclass of sulfonamides where the sulfonyl group is attached to a benzene (B151609) ring, and the nitrogen atom is substituted with various organic groups. The historical development of these compounds is closely tied to the broader history of sulfonamides. Following the initial success of sulfanilamide (B372717) and its derivatives as antibacterial agents, chemists began to systematically modify the core structure to improve efficacy and explore new therapeutic applications. nih.gov

The substitution on the sulfonamide nitrogen was found to be a critical determinant of the compound's properties. Early research focused on creating a wide array of N-substituted derivatives to understand structure-activity relationships. nih.gov This led to the discovery that different substituents could dramatically alter the biological activity of the molecule, leading to the development of compounds with applications beyond antibacterial therapy. nih.gov

In modern chemical research, substituted benzenesulfonamides continue to be highly relevant. They are investigated as inhibitors for various enzymes, including carbonic anhydrases, which are targets for treating glaucoma, edema, and certain types of cancer. nih.govacs.org The development of isoform-selective inhibitors is a key area of research, aiming to reduce the side effects associated with less specific drugs. nih.gov Furthermore, the unique electronic and structural properties of substituted benzenesulfonamides make them valuable building blocks in the synthesis of more complex molecules and functional materials. evitachem.com Their role as intermediates in the preparation of pharmaceuticals and other specialty chemicals underscores their continued importance in organic synthesis. solubilityofthings.com

Significance of N-Butyl-N-Phenylbenzenesulfonamide as a Model Compound and Research Target

This compound, with its specific N-butyl and N-phenyl substitutions, serves as an interesting model compound for several areas of chemical research. Its structure, which combines a flexible alkyl chain (butyl group) and a rigid aromatic group (phenyl group) on the sulfonamide nitrogen, provides a platform to study the influence of these distinct substituents on the compound's physical and chemical properties.

One area of research interest is its use as a plasticizer. starskychemical.comchinatrustworthy.comnih.gov Plasticizers are additives that increase the flexibility and durability of polymers. starskychemical.com The presence of both the butyl and phenyl groups in this compound allows it to interact with polymer chains, reducing intermolecular forces and lowering the glass transition temperature. starskychemical.com This makes it a subject of study for its potential use in materials like polyamides and cellulose (B213188) resins. chinatrustworthy.com

From a synthetic standpoint, the preparation of this compound typically involves the reaction of benzenesulfonyl chloride with N-butylaniline. chemicalbook.com Variations of this synthesis can be explored to optimize reaction conditions and yields, providing insights into the reactivity of N-substituted anilines with sulfonyl chlorides.

Furthermore, this compound has been isolated from natural sources, such as the bark of Prunus africana, and has been found to exhibit antiandrogenic activity. nih.govgoogle.com This has opened up avenues for research into its potential as a lead compound for the development of new therapeutic agents. google.com The study of its biological activity and that of its derivatives helps to elucidate the structure-activity relationships for this class of compounds.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3622-84-2 | chinatrustworthy.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C10H15NO2S | chinatrustworthy.comchemicalbook.comnist.gov |

| Molecular Weight | 213.3 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | Clear Liquid | chinatrustworthy.comjinlichemical.com |

| Boiling Point | 314 °C | chemicalbook.comlanxess.com |

| Density | 1.15 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.525 at 20 °C | chemicalbook.com |

| Water Solubility | 450 mg/L at 20 °C | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-3-14-17(15-10-6-4-7-11-15)20(18,19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSODSUPDZAICEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to N Butyl N Phenylbenzenesulfonamide and Its Analogues

Classical and Contemporary Synthetic Routes to N-Butyl-N-Phenylbenzenesulfonamide

The traditional and most direct methods for synthesizing this compound rely on fundamental reactions that have been refined over time for improved efficiency and yield.

Nucleophilic Substitution Reactions Involving Aryl Sulfonyl Chlorides and Amines

The most common and established method for the synthesis of this compound is the nucleophilic substitution reaction between benzenesulfonyl chloride and N-butylaniline. chemicalbook.com This reaction, a variation of the Hinsberg test for amine characterization, involves the attack of the nucleophilic nitrogen of the secondary amine, N-butylaniline, on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving N-butylaniline in a suitable solvent, often in the presence of an aqueous base like sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) or pyridine. researchgate.net Benzenesulfonyl chloride is then added, usually portion-wise or as a solution, to control the reaction temperature, as the reaction is exothermic. The presence of a base is crucial for driving the reaction to completion by scavenging the generated HCl. researchgate.net

For instance, a described synthesis involves the slow addition of benzenesulfonyl chloride and n-butylamine to a flask containing a silica-alumina composite porous catalyst and an aqueous solution of sodium hydroxide. chemicalbook.com The reaction is maintained at a controlled temperature and then raised to facilitate precipitation of the product. chemicalbook.com

Optimization of Reaction Conditions and Solvent Systems in Sulfonamide Formation

The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. The selection of a suitable solvent is critical as it can influence the solubility of reactants and the reaction rate. nih.gov Dichloromethane is a commonly used solvent, and reactions are often initiated at 0 °C. nih.gov

The choice of base is also a significant factor. While aqueous hydroxides are effective, organic bases like triethylamine (TEA) are frequently employed. nih.gov The stoichiometry of the base is important; for example, using two equivalents of TEA has been shown to be optimal in certain sulfonamide preparations. nih.gov Temperature also plays a crucial role, with lower temperatures sometimes favoring the desired product over side reactions. nih.gov In some cases, running the reaction at room temperature (25 °C) can lead to slightly lower yields, while significantly lower temperatures (-20 °C) can result in the formation of a substantial amount of sulfonamide byproduct. nih.gov

The impact of the solvent system on the solvolysis of sulfonyl chlorides has been studied extensively using the extended Grunwald-Winstein equation. mdpi.com These studies reveal that for aromatic sulfonyl chlorides, a concerted SN2 mechanism is generally proposed for the solvolysis, with the solvent's nucleophilicity and ionizing power influencing the reaction rate. mdpi.com

Advanced Synthetic Methodologies for N-Substituted Benzenesulfonamide (B165840) Derivatives

In addition to classical methods, a range of advanced synthetic strategies have been developed to overcome some of the limitations of traditional approaches, such as harsh reaction conditions and limited substrate scope.

Metal-Catalyzed Sulfonamidation and N-Arylation Strategies

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds in sulfonamides, offering milder reaction conditions and broader functional group tolerance. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of sulfonamides, a modification of the Ullmann condensation, is a widely used method. nie.edu.sg These reactions typically involve the coupling of a sulfonamide with an aryl halide. nih.gov The combination of copper salts and ligands like oxalamides or 4-hydroxypicolinamides has been shown to be an effective catalytic system for the N-arylation of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. researchgate.netnih.gov The Chan-Evans-Lam reaction, which utilizes arylboronic acids as the aryl source under aerobic conditions, provides another avenue for the chemoselective N-arylation of sulfonamides. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are also highly effective for sulfonamidation. nih.gov Palladium-catalyzed cross-coupling reactions can be used to form N-arylsulfonamides from aryl nonaflates and primary sulfonamides. nih.gov The use of specific biaryl phosphine (B1218219) ligands, such as t-BuXPhos, has been shown to create a highly active catalyst for this transformation. nih.gov These methods are often tolerant of a wide array of functional groups. nih.govnih.gov

Nitro-Sulfinate Reductive Coupling Techniques for Sulfonamide Synthesis

An alternative and increasingly important strategy for sulfonamide synthesis is the reductive coupling of nitroarenes with sulfinate salts. nih.govnih.gov This method avoids the use of often toxic and unstable sulfonyl chlorides or amines. nih.gov In this approach, readily available and stable nitroarenes serve as the nitrogen source. organic-chemistry.orgnih.gov

The reaction is typically carried out in the presence of a reducing agent and a metal catalyst. acs.org For example, iron(II) chloride (FeCl₂) in the presence of sodium bisulfite (NaHSO₃) has been used to catalyze the coupling of nitroarenes and sodium arylsulfinates to produce N-arylsulfonamides in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov Copper-catalyzed versions of this reductive coupling have also been developed, where the sodium sulfinate can act as both a reactant and a reductant, eliminating the need for an external reducing agent. nih.govmdpi.com Mechanistic studies suggest that the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.orgnih.gov

Introduction of N-Substituents via Alkylation and Acylation Reactions

The N-substituents on a pre-formed sulfonamide can be introduced or modified through alkylation and acylation reactions.

Alkylation: While direct alkylation of N-phenylbenzenesulfonamide to introduce the butyl group is a conceivable route, ortho-metalation followed by reaction with an alkylating agent is a more controlled approach for introducing substituents onto the aromatic rings of N-substituted benzenesulfonamides. acs.org

Acylation: The acylation of sulfonamides to form N-acylsulfonamides is a well-established transformation. nih.gov This can be achieved using various acylating agents such as carboxylic anhydrides or acyl chlorides. tandfonline.com The reaction is often catalyzed by Lewis acids, with copper(II) triflate (Cu(OTf)₂) being a particularly effective catalyst. tandfonline.com Other metal triflates, including those of aluminum, iron, gallium, indium, and erbium, can also be used. tandfonline.com The use of N-acylbenzotriazoles in the presence of a strong base like sodium hydride also provides a high-yielding route to N-acylsulfonamides. epa.gov These acylation methods are generally tolerant of a variety of functional groups. tandfonline.com

Synthesis of Sulfonamide-Based Ynamides and Ynamines

Ynamides and ynamines are valuable building blocks in organic synthesis, characterized by a nitrogen atom attached to a carbon-carbon triple bond. However, their utility has historically been hampered by their sensitivity to moisture, particularly under acidic conditions and when heated, which leads to hydration and decomposition. nih.govorganic-chemistry.orgacs.org Traditional synthesis methods, therefore, necessitate the use of dry organic solvents. organic-chemistry.org

A significant advancement in this area is the development of an environmentally benign and robust protocol for synthesizing sulfonamide-based ynamides and arylynamines through a copper-free Sonogashira coupling reaction conducted in water. nih.govorganic-chemistry.orgdocumentsdelivered.com This method represents a substantial step forward in sustainable chemistry, circumventing the need for anhydrous conditions. acs.org The success of this aqueous synthesis hinges on the use of a readily available quaternary ammonium (B1175870) salt, such as cetrimonium (B1202521) bromide (CTAB), which acts as a surfactant. organic-chemistry.orgacs.org The surfactant facilitates the reaction by increasing the solubility of the reactants in water and protecting the moisture-sensitive ynamides from hydrolysis. organic-chemistry.org

The reaction typically involves coupling an ynamide or ynamine with an aryl iodide in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. acs.org Extensive research into reaction conditions found that cesium carbonate (Cs₂CO₃) is a highly effective base. organic-chemistry.orgacs.org The optimized procedure allows for the synthesis of a diverse range of internal ynamides and ynamines with good to excellent yields. organic-chemistry.org

The general procedure involves stirring the ynamide, aryl iodide, palladium catalyst, base, and surfactant in water under a nitrogen atmosphere, typically at a moderately elevated temperature (e.g., 60 °C) overnight. acs.org The product is then extracted using an organic solvent like ethyl acetate. acs.org This methodology has proven to be scalable and applicable to a wide array of aryl iodides and ynamide substituents. organic-chemistry.org It has been successfully used to prepare complex rosin-based ynamides and is effective for ynamides with electron-withdrawing groups, such as Ms- (mesyl) and Ns- (nosyl) ynamides. acs.org Even aryl ynamines, which exhibit greater reactivity and less stability towards hydrolysis, can be synthesized in moderate yields using this approach. acs.org

Table 1: Optimized Conditions for Aqueous Sonogashira Coupling of Ynamides acs.org

| Parameter | Condition | Purpose |

| Reactants | Ynamide/Ynamine, Aryl Iodide | Starting materials for C-C bond formation. |

| Solvent | Water | Environmentally friendly solvent. |

| Catalyst | Pd(PPh₃)₄ | Palladium source for the coupling reaction. |

| Base | Cs₂CO₃ | Activates the terminal alkyne for coupling. |

| Surfactant | Cetrimonium Bromide (CTAB) | Enhances solubility and prevents hydrolysis. |

| Temperature | 60 °C | Provides energy to drive the reaction. |

| Atmosphere | Nitrogen | Prevents oxidation and side reactions. |

This inexpensive, green, and convenient method provides a reliable means to prepare a diverse range of internal ynamides, overcoming the problematic hydrolysis encountered in other procedures. acs.org

Scalability Considerations and Process Chemistry in this compound Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. While various synthetic routes exist, a common approach involves the reaction of benzenesulfonyl chloride with n-butylamine in the presence of a base. chemicalbook.com

A documented method for synthesizing N-butylbenzenesulfonamide involves the slow, controlled addition of benzenesulfonyl chloride and n-butylamine to an aqueous solution of sodium hydroxide containing a silica-alumina composite porous catalyst. chemicalbook.com The reaction proceeds under ultrasonic conditions initially and is then heated to complete the reaction. chemicalbook.com Subsequent purification steps, including distillation to remove water and excess n-butylamine, followed by vacuum distillation, are crucial for isolating the high-purity product. chemicalbook.com

When scaling up such a process, several key factors must be optimized:

Raw Materials and Reagents: The cost, availability, and purity of starting materials like benzenesulfonyl chloride and n-butylamine are primary economic drivers. google.com The use of highly toxic or dangerous raw materials is undesirable in large-scale production. google.com

Catalyst and Solvent System: The choice of catalyst and solvent is critical for reaction efficiency and environmental impact. While some processes may use organic solvents like toluene, xylene, or N-methylpyrrolidone, aqueous systems are preferred from a green chemistry perspective. chemicalbook.comgoogle.com The catalyst should be robust, have high activity, be low-cost, and ideally be recyclable to minimize waste. google.com

Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled to maximize yield and purity while minimizing side reactions and energy consumption. chemicalbook.comgoogle.com For instance, some sulfonamide syntheses are conducted at elevated temperatures, such as 150 °C, to drive the reaction to completion. google.com

Process Optimization: Methodologies like Design of Experiments (DoE) can be systematically employed to identify the optimal set of process parameters. nih.gov This involves varying factors such as reactant concentrations, catalyst loading, and temperature to build a statistical model of the process and find the conditions that lead to the best outcome. nih.gov

Green Chemistry and Waste Reduction: Modern chemical manufacturing emphasizes the reduction of industrial waste ("three wastes"). google.com This involves selecting synthetic routes that have high atom economy, using non-hazardous solvents, minimizing energy consumption, and developing processes where by-products can be recycled or disposed of safely. google.com The development of efficient, environmentally friendly processes is a key goal in the industrial production of sulfonamides. google.com

Achieving a high-yield (>95%) and high-purity (>98%) product on an industrial scale is feasible with mild reaction conditions and easily separable products, which aligns with the requirements of green chemical processes. google.com

Table 2: Comparison of Parameters in Sulfonamide Synthesis

| Parameter | Method A (N-butylbenzenesulfonamide) chemicalbook.com | Method B (N-tert-butyl benzenesulfonamide) google.com |

| Starting Materials | Phenylsulfonyl chloride, n-butylamine | Benzenesulfonamide, tert-butylating agent |

| Solvent | Water | Toluene, Xylene, DMSO, or N-Methylpyrrolidone |

| Catalyst | Silica-alumina composite | Not specified, but catalyst loading is 1-10% of benzenesulfonamide mass |

| Base | Sodium hydroxide | Not explicitly mentioned, reaction is a substitution |

| Temperature | 20 °C initially, then 60 °C | 150 °C (reflux) |

| Purification | Distillation, Vacuum Distillation | Filtration, Decompression and Desolventization |

| Reported Yield | 99% | > 95.5% |

Advanced Spectroscopic and Analytical Characterization of N Butyl N Phenylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

The ¹H NMR spectrum of N-butyl-N-phenylbenzenesulfonamide is expected to exhibit distinct signals corresponding to the protons of the n-butyl group and the two phenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic rings.

The protons of the benzenesulfonyl ring are anticipated to appear as a complex multiplet in the downfield region, typically between δ 7.8 and 7.5 ppm. The ortho-protons (adjacent to the sulfonyl group) are expected to be the most deshielded due to the strong electron-withdrawing effect of the SO₂ group. The meta- and para-protons will resonate at slightly higher fields.

The protons of the n-butyl group will be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-) are expected to be the most downfield of the butyl chain, likely appearing as a triplet around δ 3.5 ppm. The subsequent methylene groups (-CH₂-CH₂-CH₂-) will show progressively upfield shifts, appearing as multiplets. The terminal methyl group (-CH₃) will be the most shielded, resonating as a triplet around δ 0.9 ppm.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Benzenesulfonyl) | 7.8 - 7.5 | Multiplet | - |

| Aromatic (N-Phenyl) | 7.4 - 7.1 | Multiplet | - |

| -N-CH₂- | ~ 3.5 | Triplet | ~ 7.5 |

| -CH₂- | ~ 1.6 | Sextet | ~ 7.5 |

| -CH₂- | ~ 1.4 | Sextet | ~ 7.5 |

| -CH₃ | ~ 0.9 | Triplet | ~ 7.4 |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound.

The aromatic carbons will resonate in the downfield region, typically between δ 140 and 120 ppm. The ipso-carbon of the benzenesulfonyl ring (the carbon directly attached to the sulfur atom) is expected to be the most downfield of the aromatic signals due to the strong deshielding effect of the sulfonyl group. The other aromatic carbons will have distinct chemical shifts based on their position relative to the sulfonyl and amino groups.

The carbons of the n-butyl group will appear in the upfield region. The carbon atom directly bonded to the nitrogen (-N-CH₂-) is anticipated to be the most deshielded of the aliphatic carbons, with a chemical shift around δ 50 ppm. The other methylene carbons will resonate at higher fields, and the terminal methyl carbon will be the most shielded, appearing around δ 13 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ipso, C-S) | ~ 140 |

| Aromatic (ipso, C-N) | ~ 138 |

| Aromatic (ortho, meta, para) | 134 - 127 |

| -N-CH₂- | ~ 50 |

| -CH₂- | ~ 32 |

| -CH₂- | ~ 20 |

| -CH₃ | ~ 13 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Key fragmentation pathways are likely to include:

Cleavage of the N-butyl group: Loss of the butyl radical (C₄H₉•) would result in a significant fragment ion. Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for amines.

Loss of SO₂: A characteristic fragmentation for sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂), leading to a prominent peak.

Cleavage of the phenyl groups: Fragmentation of the phenyl rings can lead to the formation of characteristic aromatic ions.

Rearrangement reactions: Intramolecular rearrangements can also occur, leading to the formation of stable fragment ions.

Predicted Key Fragments in the EIMS of this compound:

| Fragment Ion | Proposed Structure |

| [M - C₄H₉]⁺ | [C₆H₅SO₂NHC₆H₅]⁺ |

| [M - SO₂]⁺• | [C₁₆H₁₉N]⁺• |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| [C₆H₅]⁺ | Phenyl cation |

| [C₄H₉]⁺ | Butyl cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. This technique is invaluable for confirming the molecular formula of this compound. An accurate mass measurement of the molecular ion would distinguish it from other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and probing molecular structure and conformation. The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts, drawing on data from analogous compounds such as N-butylbenzenesulfonamide and N-phenylbenzenesulfonamide researchgate.netnih.govnist.gov.

The sulfonyl group (SO₂) will exhibit strong and characteristic stretching vibrations. The asymmetric stretching (νas(SO₂)) is expected to appear in the range of 1350-1300 cm⁻¹, while the symmetric stretching (νs(SO₂)) will be observed around 1170-1150 cm⁻¹.

The N-H stretching vibration is absent in this tertiary sulfonamide.

The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the n-butyl group will appear just below 3000 cm⁻¹. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups will be distinguishable in this region. The C-H bending vibrations of the butyl group will be found in the 1470-1370 cm⁻¹ range.

The S-N stretching vibration is expected to be in the 950-900 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric SO₂ Stretch | 1350 - 1300 |

| Symmetric SO₂ Stretch | 1170 - 1150 |

| S-N Stretch | 950 - 900 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum provides a unique fingerprint, confirming the presence of the key structural components. The characteristic absorption bands for this compound are primarily associated with the sulfonyl group, the aromatic rings, and the aliphatic butyl chain.

Key vibrational modes observed in the FTIR spectrum include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically strong and appear in the region of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The presence of two phenyl rings gives rise to characteristic C-H stretching vibrations for aromatic compounds, typically found just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the n-butyl group are observed in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations within the phenyl rings produce several bands in the 1600-1450 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O Stretch | 1160 - 1140 | Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 3000 - 2840 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR for the vibrational analysis of this compound. nih.govhoriba.com It is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the FTIR spectrum. nih.gov In recent years, Raman spectroscopy has gained importance as an analytical tool in various scientific fields due to technological advancements in instrumentation and the detailed fingerprinting that can be derived from the spectra. nih.gov

For this compound, Raman spectroscopy can be applied to:

Confirm Structural Integrity: By providing a detailed vibrational fingerprint, it helps to confirm the molecular structure synthesized. researchgate.netnih.gov

Analyze Skeletal Vibrations: The technique is effective in probing the vibrations of the C-S and S-N bonds, as well as the deformations of the aromatic rings.

Study Polymorphism: In the solid state, Raman spectroscopy can be used to identify different crystalline forms (polymorphs) of the compound, as these forms would exhibit distinct lattice vibrations.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated on a non-polar stationary phase with a polar mobile phase. sielc.comnih.gov

A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. nih.govlmaleidykla.lt Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target compound from any impurities or related substances. nih.gov Detection is most commonly achieved using a UV detector, as the phenyl groups in the molecule exhibit strong absorbance in the UV region. nih.gov For instance, the eluent can be monitored at a wavelength of 220 nm. nih.gov

Table 2: Example HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Triat C18 (150 x 4.6 mm, 3 µm) | lmaleidykla.lt |

| Mobile Phase | Acetonitrile and deionized water (25:75 v/v) | lmaleidykla.lt |

| Flow Rate | 0.8 mL/min | lmaleidykla.lt |

| Detection | UV at 205 nm | lmaleidykla.lt |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of this compound, given its thermal stability and volatility. The purity of the compound can be determined using GC coupled with a flame ionization detector (FID). nih.gov For structural confirmation and identification of trace impurities, GC coupled with a mass spectrometer (GC-MS) is the method of choice. researchgate.net

The selection of the GC column is critical for achieving good separation. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., SLB-5ms), is often used. nist.gov The analysis involves injecting a solution of the compound into the heated injector port, where it is vaporized and carried by an inert gas through the column. The separation is based on the differential partitioning of the compound between the carrier gas and the stationary phase.

Table 3: Gas Chromatography Retention Indices for N-Butylbenzenesulfonamide

| Column Type | Active Phase | Retention Index (I) | Source |

|---|---|---|---|

| Non-polar Capillary | SLB-5 MS | 1794 | nist.gov |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of the synthesis of this compound and to make a preliminary assessment of its purity. fishersci.comumich.edu The technique typically uses a glass or aluminum plate coated with a thin layer of a polar adsorbent, such as silica gel. umich.edu

During a synthesis, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting materials. nsf.gov The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. umich.edu The separation is visualized, often under UV light, where UV-active compounds like this compound appear as dark spots on a fluorescent background. umich.edu The formation of a new spot with a different Retention Factor (Rf) value indicates the formation of the product. umich.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule and is the basis for its quantification using UV detectors in HPLC. The presence of two phenyl rings, which are chromophores, results in strong absorption in the ultraviolet region of the electromagnetic spectrum. researchgate.net

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* electronic transitions within the aromatic rings. These transitions are typically observed in the 200-280 nm range. The specific wavelength of maximum absorbance (λmax) can be used to set the detector wavelength in HPLC for maximum sensitivity. sielc.com For related sulfonamides, detection is often performed at wavelengths around 205-230 nm. nih.govlmaleidykla.lt According to Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound, allowing for its precise quantification in solution.

Computational Chemistry and Theoretical Investigations of N Butyl N Phenylbenzenesulfonamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-butyl-N-phenylbenzenesulfonamide. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G(d,p), provide a balance between computational cost and accuracy for molecules of this size. nih.govnih.gov These calculations allow for a detailed exploration of the molecule's geometry, electronic structure, and spectroscopic features.

Molecular Geometry Optimization and Conformational Analysis

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. Due to the presence of flexible single bonds, particularly in the n-butyl group and around the sulfonamide linkage, the molecule can exist in multiple conformations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-O2 | 1.43 | O1-S-N | 107.8 |

| S-N | 1.65 | N-S-C1 | 106.5 |

| S-C1 | 1.77 | S-N-C7 | 118.9 |

| N-C7 | 1.47 | S-N-C(butyl) | 120.1 |

| N-C(butyl) | 1.48 | N-C7-C8 | 120.3 |

Note: This data is illustrative and based on typical values for similar sulfonamide structures calculated using DFT methods.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the N-phenyl moiety, which is electron-rich, while the LUMO is likely to be distributed over the benzenesulfonyl group. The charge transfer from the phenyl ring to the sulfonyl group is a key feature of the electronic structure. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.60 |

Note: This data is illustrative and based on typical values for similar sulfonamide structures calculated using DFT methods.

Vibrational Frequency Analysis and Prediction of Spectroscopic Signatures

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. nih.gov These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental spectra. nih.gov

This analysis allows for the assignment of specific vibrational modes to the observed peaks in the experimental IR and Raman spectra. For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO2 group, the C-S stretching, the S-N stretching, and various modes associated with the phenyl rings and the butyl chain can be identified. nih.govnih.gov

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative Data)

| Frequency (cm⁻¹) | Assignment |

| 3070 | Aromatic C-H stretch |

| 2960 | Aliphatic C-H stretch |

| 1345 | SO₂ asymmetric stretch |

| 1160 | SO₂ symmetric stretch |

| 910 | S-N stretch |

| 750 | C-S stretch |

Note: This data is illustrative and based on typical values for similar sulfonamide structures calculated using DFT methods.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. ajchem-a.comnih.gov Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. rsc.org Molecules with large β values are potential candidates for NLO applications.

For this compound, the presence of electron-donating (N-phenyl, N-butyl) and electron-accepting (benzenesulfonyl) groups connected through a π-conjugated system suggests the possibility of significant intramolecular charge transfer, which is a key requirement for a high NLO response. nih.gov DFT calculations can provide an estimation of the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net The magnitude of these properties is sensitive to the molecular structure and the nature of the substituent groups.

Table 4: Predicted Nonlinear Optical Properties for this compound (Illustrative Data)

| Property | Value (a.u.) |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 250 |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: This data is illustrative and based on typical values for similar sulfonamide structures calculated using DFT methods.

Molecular Dynamics (MD) Simulations and Conformational Sampling

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a given environment, such as in a solvent. biorxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape over time. nih.govnih.govmdpi.com

By simulating the molecule over nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and to determine the relative populations of these conformers at a given temperature. sciopen.com This is particularly important for a flexible molecule like this compound, where its biological activity or physical properties might be related to its ability to adopt specific shapes. The simulations can reveal the preferred orientations of the phenyl rings and the butyl chain and the extent of their flexibility.

Advanced Bonding Analysis: Natural Bonding Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM)

To gain a deeper understanding of the chemical bonding and intramolecular interactions within this compound, advanced bonding analysis methods like Natural Bonding Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.

QTAIM, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orguni-rostock.deamercrystalassn.org By analyzing the gradient vector field of the electron density, critical points are located which define atoms, bonds, rings, and cages. wiley-vch.de For this compound, QTAIM analysis can characterize the nature of the chemical bonds (e.g., covalent vs. ionic character) and identify weaker intramolecular interactions, such as hydrogen bonds or van der Waals contacts, that may influence the molecular conformation. researchgate.net The properties of the electron density at the bond critical points provide quantitative measures of bond strength and type.

Structure-Property Relationship (SPR) Studies and Computational Design of Analogues

Analysis of Aromaticity Indices

Aromaticity is a key concept in understanding the stability and reactivity of the two phenyl rings within this compound. Computational chemistry provides various indices to quantify the aromatic character of these rings. While direct studies on this compound are not prevalent, the methodology involves calculating indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), Para-Delocalization Index (PDI), and Fluctuation Index (FLU). nih.gov

These indices analyze different aspects of aromaticity:

HOMA: Evaluates the geometric contribution by measuring the deviation of bond lengths from an ideal aromatic ring. A value close to 1 indicates high aromaticity.

NICS: Measures the magnetic shielding at the center of a ring. Large negative values are typically indicative of aromatic character.

PDI and FLU: Are based on electron delocalization between atoms.

An analysis of this compound would involve calculating these indices for both the N-phenyl ring and the S-phenyl ring. The electronic influence of the butylamino group (-N(C₄H₉)-) and the sulfonyl group (-SO₂-) would likely induce different degrees of aromaticity in the two rings, affecting their reactivity and interaction potential.

Table 1: Hypothetical Aromaticity Indices for Phenyl Rings of this compound This table is illustrative of the computational approach, as direct literature values are not available.

| Phenyl Ring | HOMA | NICS(0) (ppm) | PDI | FLU |

|---|---|---|---|---|

| N-Phenyl Ring | ~0.985 | ~ -9.5 | ~0.09 | ~0.003 |

In Silico Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

In silico modeling is essential for understanding the non-covalent interactions that govern the behavior of this compound in various environments. The molecule's structure allows for several types of intermolecular interactions:

Hydrogen Bonding: Although the primary sulfonamide nitrogen is tertiary and lacks a proton for donation, the two oxygen atoms of the sulfonyl group (-SO₂-) are potent hydrogen bond acceptors. They can form C-H···O hydrogen bonds with suitable donor groups in their environment. nih.gov

π-π Stacking: The presence of two aromatic rings facilitates π-π stacking interactions, where the rings align face-to-face or face-to-edge.

n → π* Interactions: A subtle but significant interaction can occur between a lone pair (n) on an atom, such as the sulfonamide nitrogen, and the antibonding orbital (π*) of one of the aromatic rings. rsc.org Computational studies can quantify the strength and geometric preferences of these interactions. rsc.org

Energy decomposition analysis (EDA) is a computational technique used to dissect the total interaction energy into distinct components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces, providing deep insight into the nature of these intermolecular bonds. rsc.org

Computational Studies of Enzyme-Inhibitor Binding Modes (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its analogues, docking studies have been crucial in elucidating their roles as enzyme inhibitors. Research on related N-phenylsulfonamides has demonstrated their inhibitory potential against enzymes like carbonic anhydrases (CAs) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE). nih.govinrae.fr

In a typical docking study, the sulfonamide derivative is placed into the active site of the enzyme. For example:

Carbonic Anhydrase Inhibition: Sulfonamides are known inhibitors of CAs. The sulfonamide group typically coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, while the phenyl and butyl groups form hydrophobic and van der Waals interactions with surrounding amino acid residues. nih.gov

Cholinesterase Inhibition: Docking studies of sulfonamide derivatives in AChE have shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS). inrae.fr The N-phenyl ring can engage in π-π stacking with aromatic residues like tryptophan and tyrosine within these sites. inrae.fr

These studies reveal key binding modes and interactions that are critical for inhibitory activity, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Table 2: Summary of Molecular Docking Findings for N-Phenylsulfonamide Analogues with Target Enzymes

| Enzyme Target | Key Interacting Residues (Example) | Type of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | His94, His96, His119, Thr199 | Zinc coordination, Hydrogen bonding, Hydrophobic interactions | nih.gov |

| Acetylcholinesterase (AChE) | Trp84, Tyr334 (CAS); Trp279 (PAS) | π-π stacking, Hydrophobic interactions | inrae.fr |

Thermodynamic Properties and Stability Predictions

Key predicted properties include:

Heat of Formation: The change in enthalpy during the formation of the compound from its constituent elements in their standard states. This value is a fundamental measure of the molecule's stability.

Gibbs Free Energy of Formation: This value combines enthalpy and entropy to predict the spontaneity of the compound's formation and its stability under specific conditions.

Solvation Energy: Models can predict the energy change when the molecule is transferred from a vacuum to a solvent, which is crucial for understanding its solubility.

These theoretical predictions are vital for assessing the compound's viability for practical applications and for understanding its persistence and behavior in different chemical environments.

Table 3: Predicted Physicochemical and Thermodynamic Parameters for N-Butylbenzenesulfonamide

| Property | Predicted Value | Computational Method Source |

|---|---|---|

| Water Solubility | 0.46 mg/mL | ALOGPS drugbank.com |

| logP | 2.13 | Chemaxon drugbank.com |

| pKa (Strongest Acidic) | 10.19 | Chemaxon drugbank.com |

Chemical Reactivity and Mechanistic Studies Involving N Butyl N Phenylbenzenesulfonamide

Investigation of Functional Group Reactivity in the N-Butyl-N-Phenylbenzenesulfonamide Scaffold

The this compound molecule possesses several reactive sites: the sulfonamide nitrogen and its attached groups, the electrophilic sulfur atom, and the two aromatic rings. The tertiary nature of the sulfonamide nitrogen, being bonded to a butyl, a phenyl, and a sulfonyl group, renders it non-acidic and a poor nucleophile. ncert.nic.in However, the lone pairs on the oxygen atoms and the nitrogen atom of the sulfonamide group can act as Lewis bases, allowing the molecule to coordinate with metal centers. sjp.ac.lk

The sulfur atom is in a high oxidation state (+6) and can be a target for nucleophilic attack, although this is less common than reactions involving other parts of the molecule. The most significant reactivity often involves the aromatic rings. The sulfonamide group acts as a powerful ortho-directing group in metalation reactions. organic-chemistry.orgwikipedia.orgbaranlab.org This allows for the selective deprotonation of the position ortho to the sulfonyl group on the benzenesulfonyl ring using strong bases like organolithium reagents. wikipedia.orgbaranlab.org This activation provides a primary pathway for functionalizing the scaffold.

Furthermore, the stability of the sulfonamide functional group makes it a reliable protecting group for amines in various synthetic contexts. nih.gov Its cleavage, typically proceeding via S-N or C-S bond scission rather than C-N bond cleavage, underscores the robustness of the N-substituents. wikipedia.orgrsc.org

Mechanistic Pathways in Catalytic and Stoichiometric Reactions

The involvement of this compound in chemical reactions is often characterized by its role as a ligand or by the activation of its various bonds under specific catalytic or stoichiometric conditions.

The sulfonamide functional group, with its Lewis basic nitrogen and oxygen atoms, can serve as a ligand in coordination chemistry. sjp.ac.lk When participating in metal-catalyzed reactions, the sulfonamide moiety can coordinate to the metal center, influencing the catalytic cycle. For instance, in nickel-catalyzed C-N bond formation reactions to synthesize aryl sulfonamides, a key proposed step involves the formation of a Ni(II)-aryl amido complex where the deprotonated sulfonamide is bound to the metal. nih.govprinceton.edu This coordination is crucial for subsequent steps like reductive elimination. nih.gov The steric and electronic properties of the N-substituents, such as the butyl and phenyl groups, can significantly impact the efficacy of these catalytic systems. acs.org

The cleavage of bonds within the sulfonamide core typically favors the S-N or C-S bonds over the C-N bonds linking the nitrogen to its alkyl or aryl substituents. Reductive desulfonylation methods, for example, are designed to cleave the C-S bond. wikipedia.org Similarly, deprotection strategies for amines often target the S-N bond. rsc.org

Direct activation and cleavage of the C-N bond in a tertiary sulfonamide are less common due to the bond's general stability. nih.gov However, specific reaction manifolds can achieve this. Recent studies have shown that a formal SO2 insertion into the C-N bond of primary amines can occur via a radical chain mechanism that cleaves the original C-N bond. nih.gov While this applies to primary amines, it demonstrates that C-N bond cleavage is mechanistically accessible under the right conditions. In the gas phase, such as in mass spectrometry, fragmentation of sulfonamides can proceed through SO2 extrusion, which involves cleavage of the core bonds. nih.gov Biodegradation pathways have also been shown to involve the cleavage of both S-N and S-C bonds, with the specific substituents influencing the reaction rates. nih.gov

Exploration of Rearrangements and Substituent Effects on Reactivity

The this compound scaffold can undergo specific rearrangements, with the outcome heavily influenced by the nature of its substituents.

A significant reaction is the directed ortho-metalation rearrangement. nih.gov When N-alkyl arylsulfonamides are treated with a strong base like lithium diisopropylamide, there is a competition between cyclization to form a saccharin (B28170) derivative and a rearrangement involving migration of a group to the ortho-position of the benzenesulfonyl ring. The steric bulk of the N-alkyl group plays a critical role. For this compound, the larger N-butyl group would sterically hinder the cyclization pathway, thus favoring the rearrangement. nih.gov This contrasts with smaller N-alkyl groups like methyl, where saccharin formation can be a major competing pathway. nih.gov

The table below illustrates the influence of N-alkyl group size on the reaction pathway of orthogonally protected N-alkyl arylsulfonamides, which serves as a model for the behavior of this compound.

| N-Alkyl Group (R¹) | Migrating Group (R²) | Favored Pathway | Ref |

| Methyl (-CH₃) | -CO₂CH₃ | Cyclization (Saccharin formation) | nih.gov |

| Ethyl (-C₂H₅) | -CO₂CH₃ | Competition between cyclization and rearrangement | nih.gov |

| Isopropyl (-CH(CH₃)₂) | -CO₂CH₃ | Rearrangement | nih.gov |

| Isobutyl (-CH₂CH(CH₃)₂) | -CO₂CH₃ | Rearrangement | nih.gov |

This table is based on findings for related N-alkyl arylsulfonamides and demonstrates the steric effect that would apply to the N-butyl group.

Other rearrangements, like the Smiles rearrangement, are generally not observed for diarylsulfonamides, which are noted for their stability under basic conditions. nih.gov More exotic rearrangements can occur under specific conditions, such as the 1,2-aryl migration reported for N-fluoro-N-alkyl benzenesulfonamides in formic acid. nih.gov Substituents on the aromatic rings also exert a strong influence; electron-withdrawing groups can enhance the acidity of ortho-protons, facilitating metalation, while both electron-donating and electron-withdrawing groups affect the activation barriers for nucleophilic attack and other transformations. acs.orgnih.gov

Chemoselective Functionalization and Derivatization Strategies

The most powerful strategy for the chemoselective functionalization of this compound is directed ortho-metalation (DoM). The sulfonamide group is a strong directed metalation group (DMG), capable of coordinating with organolithium bases to facilitate deprotonation exclusively at the ortho-position of the benzenesulfonyl ring. organic-chemistry.orgwikipedia.org This generates a potent aryllithium intermediate that can react with a wide variety of electrophiles, allowing for the precise introduction of new functional groups. wikipedia.orgbaranlab.org

This method provides a direct route to 2-substituted this compound derivatives. The process is highly chemoselective, as the reaction occurs specifically at the activated ortho-position, leaving the other aromatic ring and the N-alkyl group untouched. This strategy is a cornerstone of late-stage functionalization, enabling the diversification of complex molecules containing a sulfonamide pharmacophore. researchgate.net

The table below summarizes the derivatization of an aryllithium intermediate, formed via DoM, with various electrophiles.

| Electrophile | Reagent Example | Introduced Functional Group | Ref |

| Halogens | I₂, Br₂, Cl₃CCCl₃ | -I, -Br, -Cl | organic-chemistry.org |

| Carbonyl Compounds | Aldehydes, Ketones | -CH(OH)R | wikipedia.org |

| Carboxylation | CO₂ | -COOH | organic-chemistry.org |

| Silylation | Me₃SiCl | -SiMe₃ | organic-chemistry.org |

| Borylation | B(OMe)₃ | -B(OH)₂ | organic-chemistry.org |

| Phosphinylation | ClPPh₂ | -PPh₂ | researchgate.net |

This table illustrates general transformations of aryllithiums generated via DoM of sulfonamides.

Beyond DoM, other strategies can be envisioned. While the cleavage of the sulfonamide group to regenerate the parent amine is a common "derivatization" in multistep synthesis, modern methods are emerging for the conversion of the sulfonamide moiety itself into other functional groups, further expanding the synthetic utility of this scaffold. chemrxiv.org

Applications of N Butyl N Phenylbenzenesulfonamide in Advanced Chemical Science and Materials Research

Role as a Versatile Chemical Intermediate and Building Block in Complex Organic Synthesis

N-butyl-N-phenylbenzenesulfonamide serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a sulfonamide group attached to both a butyl and a phenyl group, provides multiple reaction sites for chemical modification. This allows for the introduction of various functional groups, making it an important intermediate in the preparation of a wide range of organic compounds. The reactivity of the sulfonamide nitrogen and the potential for substitution on the aromatic ring are key features that chemists exploit to construct intricate molecular architectures.

Utilization as a Functional Additive in Polymer Science and Materials Formulation

In the realm of polymer science, this compound is recognized for its role as a functional additive. basf.com These additives are incorporated into polymers to impart specific properties and enhance the performance of the final material. basf.com The inclusion of this compound can influence characteristics such as mechanical strength, clarity, and flame retardancy. basf.com

Plasticizer Applications in Polymer Systems (e.g., Polyamides)

One of the primary applications of this compound is as a plasticizer, particularly for polyamide resins like Nylon. chinatrustworthy.comnih.govchemicalbook.com Plasticizers are substances added to materials, typically plastics, to increase their flexibility, workability, and distensibility. nih.gov In polyamides, this compound interrupts the hydrogen bonds that form between the amide groups of adjacent polymer chains. google.com This disruption of intermolecular forces leads to a reduction in the material's stiffness and an increase in its flexibility. It is considered an excellent liquid plasticizer for polyamide and cellulose-based resins. chinatrustworthy.comchemicalbook.com Its use is prevalent in the manufacturing of nylon plastics, as well as in hot-melt adhesives, latex adhesives, printing inks, and surface coatings. chinatrustworthy.comchemicalbook.com

Modifying Mechanical and Processing Properties of Materials

The addition of this compound significantly modifies the mechanical and processing properties of polymeric materials. By acting as a plasticizer, it lowers the glass transition temperature of the polymer, making it softer and more pliable. This enhancement in flexibility is crucial for applications requiring the material to bend or withstand impact without fracturing. The improved processability allows for easier molding and shaping of the polymer into desired forms, which is particularly beneficial in the production of complex components for various industries. Research has shown that functionalizing polymers with related compounds, such as N-methylol acrylamide, can lead to improved tensile strength and resistance to organic solvents. researchgate.net

Enzyme Inhibition Studies of this compound Derivatives and Analogues

Derivatives and analogues of this compound have emerged as a significant area of study in medicinal chemistry, particularly concerning their ability to inhibit certain enzymes.

Carbonic Anhydrase (CA) Inhibition Mechanisms and Selectivity

Benzenesulfonamides, the class of compounds to which this compound belongs, are well-known inhibitors of carbonic anhydrases (CAs). nih.govdrugbank.com CAs are a family of metalloenzymes that play crucial roles in various physiological processes. mdpi.com Inhibition of specific CA isoforms has therapeutic potential for treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

The primary mechanism of inhibition by sulfonamides involves the binding of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov This interaction prevents the enzyme from carrying out its normal catalytic function. Research has focused on synthesizing novel benzenesulfonamide (B165840) derivatives to achieve selective inhibition of specific CA isoforms. nih.gov For instance, studies have shown that certain sulfonamide derivatives can be potent inhibitors of tumor-associated CA isoforms IX and XII, while showing moderate inhibition of cytosolic isoforms I and II. nih.govmdpi.com The selectivity is often governed by the interactions between the "tail" of the inhibitor molecule and the amino acid residues within and around the active site. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Benzenesulfonamide Derivatives | hCA I | 41.5 - 1500 nM | nih.gov |

| Benzenesulfonamide Derivatives | hCA II | 30.1 - 755 nM | nih.gov |

| Benzenesulfonamide Derivatives | hCA IX | 1.5 - 38.9 nM | nih.gov |

| Benzenesulfonamide Derivatives | hCA XII | 0.8 - 12.4 nM | nih.gov |

| Quinazoline-based Sulfonamides | hCA IX | 10.5 - 99.6 nM | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Cholinesterase (AChE, BChE) and Glycosidase (α-GLY) Enzyme Interactions

In addition to carbonic anhydrase, derivatives of N-phenylsulfonamide have been investigated for their inhibitory effects on other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are critical in the regulation of neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov

Studies have demonstrated that certain N-phenylsulfonamide derivatives can exhibit potent inhibition of both AChE and BChE. nih.gov The inhibitory activity is dependent on the specific chemical structure of the derivative.

Table 2: Cholinesterase Inhibition by N-Phenylsulfonamide Derivatives

| Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Compound 8 | AChE | 31.5 ± 0.33 nM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Further research into the interactions of this compound analogues with other enzymes, such as α-glycosidase, is an ongoing area of investigation, with the potential to uncover new therapeutic applications.

Lipoxygenase (LOX) Inhibition and Structure-Activity Relationships

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and lipoxins, which are lipid mediators involved in inflammatory responses. acs.org As such, the inhibition of LOX enzymes is a key strategy in the development of anti-inflammatory drugs. researchgate.net While this compound itself has not been extensively studied as a LOX inhibitor, research on related benzenesulfonamide derivatives provides insights into its potential activity and the structural features that are important for inhibition.

Studies on various N-substituted benzenesulfonamides have shown that this class of compounds can exhibit potent inhibitory activity against different isoforms of LOX, such as 5-LOX and 12-LOX. acs.orgnih.gov The general structure of these inhibitors consists of a benzenesulfonamide core with various substituents. The nature of these substituents plays a critical role in determining the inhibitory potency and selectivity.

For instance, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives revealed that modifications on both the sulfonamide and the benzylamino portions of the molecule significantly impact their 12-LOX inhibitory activity. acs.orgnih.gov This suggests that the presence and positioning of hydrogen-bonding groups and hydrophobic moieties are key to effective enzyme inhibition. In the case of this compound, the N-butyl and N-phenyl groups would contribute to the compound's lipophilicity, which could influence its binding to the hydrophobic active site of the LOX enzyme.

Furthermore, research on 4-(toluene-4-sulfonylamino)-benzoic acid derivatives as LOX inhibitors indicated that N-alkylated products were generally more active than their O-alkylated counterparts. nih.gov This highlights the importance of the substitution pattern on the sulfonamide nitrogen for biological activity. The inhibitory concentrations (IC₅₀) for some of these active sulfonamide derivatives are presented in the table below.

Table 1: Lipoxygenase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-(Toluene-4-sulfonylamino)-benzoic acid derivative 4m | Lipoxygenase | 15.8 ± 0.57 | nih.gov |

| 4-(Toluene-4-sulfonylamino)-benzoic acid derivative 4g | Lipoxygenase | > 50 | nih.gov |

| 4-(Toluene-4-sulfonylamino)-benzoic acid derivative 4e | Lipoxygenase | 91.7 ± 0.61 | nih.gov |

| 4-(Toluene-4-sulfonylamino)-benzoic acid derivative 4f | Lipoxygenase | > 50 | nih.gov |

| 4-(Toluene-4-sulfonylamino)-benzoic acid derivative 4j | Lipoxygenase | > 50 | nih.gov |

IC₅₀ values represent the concentration required for 50% inhibition of the enzyme activity.

Based on these findings, it is plausible that this compound could act as a LOX inhibitor. The combination of the phenyl and butyl groups on the sulfonamide nitrogen presents a unique structural motif that warrants further investigation to determine its specific inhibitory profile and structure-activity relationships.

Applications in Chemo- and Biocatalysis

The field of catalysis is increasingly looking towards the development of novel and efficient catalysts for a wide range of chemical transformations. While there is no direct literature on the use of this compound as a catalyst, the sulfonamide functional group is present in various molecules that participate in or are products of catalytic reactions.

In the realm of biocatalysis, enzymes are used to perform chemical transformations with high selectivity and efficiency. The application of biocatalysis has been explored for the metabolism of complex sulfonamide-containing drugs. For example, microbial biotransformation has been successfully used to produce mammalian metabolites of a biaryl-bis-sulfonamide, which are crucial for drug development studies. nih.gov This indicates that sulfonamides can serve as substrates for enzymatic reactions, opening up the possibility of using biocatalysts to modify this compound to create new functional molecules. The biosynthesis of sulfonamide and sulfamate (B1201201) antibiotics in actinomycetes further underscores the role of biocatalysis in constructing the sulfonamide scaffold. nih.gov

In chemocatalysis, organocatalysis has emerged as a powerful tool in synthetic chemistry. While not directly involving this compound, related N-phenylphenothiazine derivatives have been synthesized and utilized as potent photoredox catalysts. beilstein-journals.org These catalysts, which share the N-phenyl structural feature, are effective in promoting reactions such as the nucleophilic addition of alcohols to alkenes. This suggests that the electronic properties of the N-phenyl group, when part of a suitable molecular framework, can be harnessed for catalytic purposes. The potential for this compound to act as a ligand or part of a larger catalytic system in chemocatalysis remains an area for future exploration.

Environmental Occurrence and Academic Research on the Environmental Fate of N Butyl N Phenylbenzenesulfonamide

Development of Analytical Methodologies for Detection and Quantification in Environmental Matrices.ijaem.netnih.gov

The reliable detection and quantification of N-butyl-N-phenylbenzenesulfonamide in environmental samples are crucial for understanding its distribution and persistence. ijaem.net To this end, researchers have developed and optimized various analytical methods capable of identifying trace levels of this compound in complex matrices like water and aerosols. nih.govnih.gov

Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful techniques for the trace analysis of organic micropollutants in aquatic environments. nih.govnih.gov

GC/MS has been effectively used for the separation and identification of this compound in environmental samples. For instance, a comprehensive GCxGC-NCD method demonstrated high selectivity and sensitivity for speciated analysis of organic nitrogen compounds in urban aerosols, identifying N-butyl-benzenesulfonamide as one of the most abundant compounds. nih.gov The NIST Chemistry WebBook provides mass spectrometry data for N-butyl-benzenesulfonamide, which is essential for its identification using GC/MS. nist.gov

LC-HRMS offers excellent sensitivity and accuracy for the determination of trace-level contaminants. nih.govmdpi.com Studies have utilized LC-HRMS to detect and quantify a wide range of emerging organic micropollutants, including plasticizers like this compound, in water bodies. mdpi.comnih.gov The high resolution and mass accuracy of instruments like Orbitrap MS enable the confident identification and quantification of target compounds even in complex environmental matrices. mdpi.com For example, an LC-HRMS method was developed and validated for the determination of 18 pesticides in river and sea water, achieving low limits of quantification ranging from 1.7 to 90 ng/L. mdpi.com

Table 1: Comparison of Analytical Methods for this compound Detection

| Parameter | GC/MS | LC-HRMS |

| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Separation based on polarity, followed by high-accuracy mass-to-charge ratio detection. |

| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for a wider range of polarities and volatilities. |

| Sensitivity | High | Very high, often in the ng/L range. mdpi.com |

| Selectivity | High | Excellent, with high mass accuracy reducing interferences. mdpi.com |

| Matrix Effects | Can be significant. | Can be mitigated with techniques like matrix-matched calibration. mdpi.com |

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment.

Photodegradation: Sunlight can induce photochemical reactions that break down organic compounds. While specific data on the photodegradation of this compound is limited, the presence of aromatic rings suggests that it could be susceptible to photolytic degradation.

Hydrolysis: The sulfonamide bond in this compound can undergo hydrolysis, breaking the molecule into N-butylaniline and benzenesulfonic acid. arkat-usa.org The rate of hydrolysis is influenced by pH and temperature. While N-substituted amides can be resistant to hydrolysis under neutral conditions, the process can be catalyzed by acids or bases. arkat-usa.orgrsc.org For example, N-t-butyl hydroxylamine (B1172632) is a hydrolysis product of alpha-phenyl-N-t-butyl nitrone. nih.gov

Occurrence as an Emerging Organic Micropollutant (OMP) in Water Resources.researchgate.netrevistabionatura.com

This compound is increasingly being recognized as an emerging organic micropollutant (OMP) in water resources worldwide. ijaem.netrevistabionatura.com OMPs are contaminants that are not commonly monitored but have the potential to cause adverse ecological and human health effects. ijaem.net

The presence of this compound in aquatic environments is often linked to discharges from wastewater treatment plants (WWTPs), industrial effluents, and agricultural runoff. nih.govnih.govresearchgate.net Studies have reported its detection in various water bodies. For example, a study reported concentrations of up to 16 µg/L in secondary effluent from a water reclamation plant in California, and another found a concentration of 4000 µg/L in a groundwater sample from an agricultural area in the United Kingdom. nih.gov Its detection in urban aerosols also points to its widespread environmental distribution. nih.gov The frequent detection of this compound highlights the need for continued monitoring and research into its potential long-term environmental impacts. nih.gov

Research on Emission Sources and Environmental Transport Mechanisms

This compound (NBBS) is a chemical compound primarily utilized as a plasticizer in the manufacturing of polyamides, such as nylon. nih.gov Its incorporation into these materials is a mechanical process, which means it is not chemically bound to the polymer matrix. This characteristic makes it susceptible to leaching out from the plastic and entering the surrounding environment. nih.gov

The release of this compound into the environment is multifaceted, with key sources identified as industrial and municipal wastewater effluents, as well as the leaching from consumer products. The detection of this compound in various environmental monitoring studies underscores its mobility and persistence.

Emission Sources

Academic research has identified several key pathways through which this compound enters the environment. A significant source is the discharge from wastewater treatment plants (WWTPs). These facilities receive a complex mixture of industrial and domestic wastewater, which can contain NBBS from various sources.

Another primary emission route is the leaching of NBBS from polyamide-containing products during their use and disposal. This includes a wide range of consumer goods, from kitchen utensils to automotive parts. The gradual release of the plasticizer from these products contributes to its widespread presence in the environment.

Environmental Transport Mechanisms

Once released, the environmental transport of this compound is governed by its physicochemical properties and its interactions with different environmental media, including water, soil, and air. Key parameters that influence its transport include its water solubility, octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and vapor pressure.

Physicochemical Properties Influencing Transport:

| Property | Value | Source |

| Molecular Weight | 213.30 g/mol | nih.gov |